Welcome to the BenchChem Online Store!
molecular formula C14H22FNO5 B8428964 1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate

1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate

Cat. No. B8428964
M. Wt: 303.33 g/mol
InChI Key: HNMJAPQVEGTADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987251B2

Procedure details

To a 500 mL flask containing the product from Step A (23.5 g, 77.5 mmol) was added DMSO (160 mL) followed by H2O (6.98 mL, 387 mmol) and then LiCl (16.4 g, 387 mmol). The mixture was warmed to 125° C. and stirred for 5 hours. The resulting dark mixture was then cooled to ambient temperature and diluted with EtOAc (500 mL) and washed with a saturated aqueous NaHCO3:water (1:1, 3×250 mL). The combined aqueous phase was washed with EtOAc (100 mL) and the combined organic phases were washed with brine and dried over Na2SO4, filtered and concentrated. The crude oil was purified by column chromatography (10 to 30% EtOAc/hexanes) to provide 10.0 g (56%) of the desired product as a light golden oil.
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.98 mL
Type
reactant
Reaction Step Three
Name
Quantity
16.4 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1(C(OCC)=O)[C:8](=[O:9])[CH2:7][CH2:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1.CS(C)=O.O.[Li+].[Cl-]>CCOC(C)=O>[F:1][CH:2]1[C:8](=[O:9])[CH2:7][CH2:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
FC1(CCN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OCC
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
6.98 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
16.4 g
Type
reactant
Smiles
[Li+].[Cl-]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark mixture was then cooled to ambient temperature
WASH
Type
WASH
Details
washed with a saturated aqueous NaHCO3:water (1:1, 3×250 mL)
WASH
Type
WASH
Details
The combined aqueous phase was washed with EtOAc (100 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by column chromatography (10 to 30% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1CCN(CCC1=O)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.